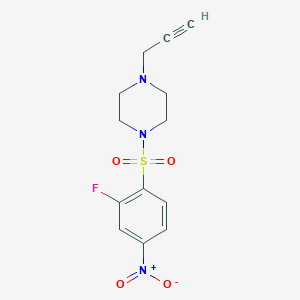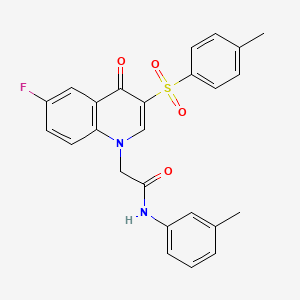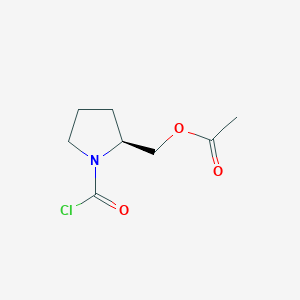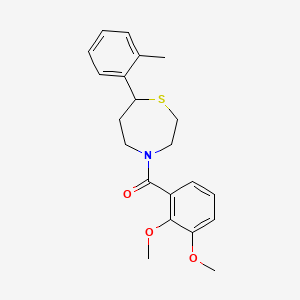
1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, as mentioned earlier. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been reported to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine in lab experiments is its potential as a lead compound in drug development. It has shown promising results in various studies and can be used as a starting point for the development of new drugs. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can be toxic to certain cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to develop derivatives of this compound that are less toxic and more potent. Additionally, research can be conducted to explore its potential as a treatment for various diseases such as cancer, inflammation, and viral infections. Finally, more studies can be conducted to investigate its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has shown potential in scientific research due to its anti-cancer, anti-inflammatory, and anti-viral properties. It has been synthesized using various methods and can be used as a lead compound in drug development. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been reported in the literature using various methods. One of the most common methods involves the reaction of 1-(2-Fluoro-4-nitrophenyl)sulfonyl chloride with propargylamine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine in the presence of a catalyst such as palladium on carbon to yield the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has shown potential as a lead compound in drug development. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral properties. Studies have also shown that it can inhibit the activity of certain enzymes such as histone deacetylases and protein kinases, which are important targets in drug development.
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)sulfonyl-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4S/c1-2-5-15-6-8-16(9-7-15)22(20,21)13-4-3-11(17(18)19)10-12(13)14/h1,3-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXACXCUNUKIXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2893733.png)


![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2893739.png)

![N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2893741.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate](/img/structure/B2893742.png)
![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893747.png)



